[1-(Oxolan-2-yl)cyclopentyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(oxolan-2-yl)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXZZNKZFKLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxolan 2 Yl Cyclopentyl Methanol
Strategic Approaches to the Construction of the [1-(Oxolan-2-yl)cyclopentyl]methanol Scaffold
General synthetic strategies for molecules containing similar structural motifs—a substituted cyclopentane (B165970) ring attached to a tetrahydrofuran (B95107) ring and a methanol (B129727) group—would typically involve either the sequential or convergent assembly of these key fragments. However, specific methods tailored to this compound are not documented.
Diastereoselective and Enantioselective Synthesis of this compound
The synthesis of stereochemically pure forms of a molecule is a critical aspect of modern organic chemistry. This is often achieved through diastereoselective and enantioselective methods.
Chiral Auxiliary-Mediated Approaches to the Compound
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.comnih.gov Once the desired stereochemistry is established, the auxiliary is removed. While this is a powerful and widely used strategy in asymmetric synthesis, no published research applies this method to the synthesis of this compound. nih.gov
Asymmetric Catalysis in the Formation of Key Stereocenters
Asymmetric catalysis employs chiral catalysts to produce an enantiomerically enriched product. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Despite the broad utility of asymmetric catalysis in organic synthesis, there are no specific examples in the literature of its application to form the key stereocenters in this compound.
Development of Novel Catalytic Routes to this compound
The development of novel catalytic routes is a continuous effort in chemical synthesis to improve efficiency, reduce waste, and discover new reaction pathways. Research in this area for this compound has not been reported.
Multi-Component Reactions in the Synthesis of the Compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net This strategy is highly valued for its efficiency and atom economy. rug.nlnih.gov A literature search did not yield any MCRs designed for the synthesis of this compound.
Precursor Synthesis and Building Block Strategies for the Compound
The synthesis of any target molecule relies on the availability of suitable starting materials or "building blocks." For this compound, logical precursors would include functionalized cyclopentanes and tetrahydrofurans. However, specific, optimized routes to precursors intended for the synthesis of this particular compound are not described in the chemical literature.
Synthesis of Substituted Oxolane Intermediates
The oxolane, or tetrahydrofuran, ring is a common feature in many biologically active molecules. Its synthesis has been the subject of extensive research, leading to a variety of stereoselective methods. nih.gov Classical approaches often rely on the intramolecular Williamson ether synthesis, which involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. However, more advanced and stereocontrolled methodologies are now prevalent.
Key strategies for the synthesis of substituted oxolane intermediates include:
Intramolecular SN2 Reactions: This foundational method involves the cyclization of haloalcohols or diols where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). The stereochemistry of the resulting oxolane is precisely controlled by the stereocenters in the acyclic precursor. nih.gov
Epoxide Ring-Opening Cascades: The reaction of epoxyalcohols can lead to the formation of tetrahydrofurans through a double SN2 process. This method is particularly useful for creating highly substituted oxolanes with defined stereochemistry. nih.gov
Prins Cyclization and Pinacol Rearrangement: The Lewis acid-mediated reaction of homoallylic alcohols with aldehydes (Prins cyclization) can generate a carbocation intermediate that undergoes rearrangement to form 3-acyl tetrahydrofuran derivatives in high yield and with excellent diastereoselectivity. nih.gov
Alkene Alkoxylation: The intramolecular reaction of an alcohol onto an activated double bond, often catalyzed by transition metals like palladium or gold, provides a direct route to functionalized oxolanes.
These methods allow for the preparation of oxolane intermediates with specific functional groups, such as a vinyl or halide moiety at the 2-position, which are primed for subsequent coupling reactions with the cyclopentyl precursor.
Synthesis of Functionalized Cyclopentyl Precursors
The construction of functionalized five-membered carbocyclic rings is a central challenge in organic synthesis. Modern methodologies focus on creating these structures efficiently and with multiple points for further derivatization.
Advanced methods for preparing functionalized cyclopentyl precursors include:
[3+2] Cycloadditions: A powerful strategy involves the Lewis acid-initiated formal [3+2] cycloaddition of donor-acceptor cyclopropanes with 1,3-dienes. This process exhibits high chemo-, regio-, and diastereoselectivity, providing rapid access to complex cyclopentane structures. researchgate.net
Multicomponent Reactions: Novel and efficient syntheses of diversely functionalized cyclopentene (B43876) derivatives can be achieved through the multicomponent reactions of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile. These reactions proceed through a cascade process under mild, metal-free conditions. rsc.org The resulting cyclopentenes can be readily converted to the desired saturated cyclopentyl precursors.
Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction is a classic and reliable method for constructing bicyclic systems that can be subsequently cleaved to reveal a highly functionalized cyclopentane ring. This strategy has been employed in the total synthesis of numerous complex natural products. oregonstate.edu
C-H Insertion Reactions: Gold-catalyzed C-H insertion reactions of vinylidene intermediates represent a modern approach to forming five-membered rings. This methodology allows for the construction of cyclopentenones from alkynone substrates, which serve as versatile precursors for further functionalization. researchgate.net
Through these methods, a cyclopentyl precursor can be synthesized with a reactive handle—such as a Grignard reagent, an organozinc species, or a boronic ester—positioned for the crucial coupling step with the oxolane intermediate.
Optimization of Reaction Conditions and Yield for the Compound's Synthesis
The successful synthesis of this compound hinges not only on the strategic design of intermediates but also on the meticulous optimization of the reaction conditions for the key coupling and subsequent transformations. This optimization process involves a systematic study of various parameters to maximize yield, minimize side products, and ensure process efficiency and sustainability.
Solvent Selection and Green Chemistry Principles in Synthesis
The choice of solvent is a critical parameter that can profoundly influence reaction rates and outcomes. A systematic screening of solvents is often the first step in optimizing a reaction. For instance, studies on analogous multicomponent reactions have shown that solvent polarity and protic nature can dramatically affect product yield. researchgate.netacademie-sciences.fr Reactions carried out at room temperature in various solvents may yield only trace amounts of the product, whereas elevating the temperature to reflux can lead to significant improvements, with polar protic solvents often providing the best results. researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | Trace |
| 2 | Acetonitrile | 25 | Trace |
| 3 | THF | 25 | Trace |
| 4 | Methanol | 25 | Trace |
| 5 | Ethanol | 25 | Trace |
| 6 | Water | 100 (Reflux) | 10 |
| 7 | Acetonitrile | 82 (Reflux) | 13 |
| 8 | DMF | 153 (Reflux) | 30 |
| 9 | THF | 66 (Reflux) | 15 |
| 10 | Methanol | 65 (Reflux) | 25 |
| 11 | Ethanol | 78 (Reflux) | 82 |
| This interactive table illustrates the profound impact of solvent choice and temperature on reaction yield, based on data from analogous chemical syntheses. researchgate.net |
Beyond yield, modern synthetic chemistry places a strong emphasis on Green Chemistry Principles . This involves selecting solvents with lower environmental impact, reducing energy consumption, and using catalysts that are non-toxic and recyclable. Water is considered a universal green solvent, and developing methodologies that proceed efficiently in aqueous media is a key goal. academie-sciences.fr The use of biodegradable catalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), in water exemplifies a green approach to synthesis. academie-sciences.fr Other principles include maximizing atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Reaction Kinetics and Process Efficiency Studies
Understanding the reaction kinetics is fundamental to optimizing process efficiency, enabling the transition from laboratory-scale synthesis to larger-scale production. Kinetic studies involve measuring reaction rates under various conditions to develop a mathematical model that describes the reaction mechanism. utwente.nl
Key aspects of kinetic and efficiency studies include:
Parameter Sensitivity Analysis: The kinetic model allows for an analysis of how sensitive the reaction rate is to changes in each parameter. This information is crucial for establishing robust and reproducible reaction conditions. For example, kinetic modeling can determine the optimal temperature that balances a high reaction rate with the minimization of side reactions or thermal degradation.
Process Optimization: The insights gained from kinetic studies are used to design the most efficient process. This includes determining the ideal reactor type, residence time, and operating conditions to maximize throughput and product yield while minimizing energy consumption. researchgate.netresearchgate.net In some cases, unconventional operating modes, such as forced periodic operation (where reactant feeds are pulsed), can lead to significant improvements in yield compared to steady-state conditions. mdpi.comsemanticscholar.org
| Reactant A Conc. (mol/L) | Reactant B Conc. (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 50 | 1.2 x 10⁻⁵ |
| 0.2 | 0.1 | 50 | 2.4 x 10⁻⁵ |
| 0.1 | 0.2 | 50 | 4.8 x 10⁻⁵ |
| 0.1 | 0.1 | 60 | 2.5 x 10⁻⁵ |
| This conceptual data table shows how initial reaction rates might vary with reactant concentrations and temperature, forming the basis for determining a reaction's kinetic profile. |
By combining advanced synthetic strategies for the key intermediates with a thorough optimization of reaction conditions based on solvent screening, green chemistry principles, and detailed kinetic analysis, the synthesis of this compound can be achieved with high efficiency, selectivity, and sustainability.
Chemical Reactivity and Transformation Studies of 1 Oxolan 2 Yl Cyclopentyl Methanol
Mechanistic Investigations of Functional Group Interconversions on the Compound
The primary alcohol and the ether linkage of the oxolane ring are the most reactive sites for functional group interconversions. Mechanistic studies on analogous structures provide a framework for understanding the likely transformation pathways of [1-(Oxolan-2-yl)cyclopentyl]methanol.
The primary alcohol (-CH₂OH) group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagent used. Due to the steric hindrance provided by the adjacent quaternary carbon of the cyclopentyl ring, selective oxidation to the aldehyde is highly feasible. Reagents such as Pyridinium Chlorochromate (PCC) are known to effectively oxidize primary alcohols, like cyclopentylmethanol, to their corresponding aldehydes with high efficiency, halting the reaction at the aldehyde stage. youtube.com
Esterification: The formation of esters from the primary alcohol is a fundamental transformation. Fischer-Speier esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. chemguide.co.uk The reactivity in esterification generally follows the order of primary > secondary > tertiary alcohols, primarily due to reduced steric hindrance. quora.com Therefore, this compound is expected to undergo esterification readily with various carboxylic acids, acid anhydrides, or acyl chlorides. chemguide.co.ukorganic-chemistry.org
Etherification: The alcohol can also be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the primary and sterically accessible nature of the alcohol, this reaction is expected to proceed efficiently. Studies on the gas-phase etherification of cyclopentanol (B49286) with methanol (B129727) catalyzed by zeolites further demonstrate the feasibility of forming ethers from cyclopentyl-containing alcohols. researchgate.net
Table 1: Plausible Alcohol Group Transformations
| Transformation | Reagent/Catalyst | Product |
|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | [1-(Oxolan-2-yl)cyclopentyl]carbaldehyde |
| Esterification | Acetic Anhydride, Pyridine | [1-(Oxolan-2-yl)cyclopentyl]methyl acetate |
| Etherification | Sodium Hydride, Methyl Iodide | 1-((methoxymethyl)cyclopentyl)oxolane |
The oxolane (tetrahydrofuran) ring is generally stable but can be opened under specific conditions, typically involving Lewis or Brønsted acids. researchgate.net This cleavage offers a pathway to bifunctional linear molecules.
Acid-Catalyzed Cleavage: The reaction of tetrahydrofuran (B95107) and its derivatives with acyl halides, often in the presence of a Lewis acid catalyst, results in O-acylative cleavage to yield halogenated esters. researchgate.netacs.org For instance, treatment with an acyl chloride (RCOCl) in the presence of a catalyst like Bismuth(III) halide could cleave the THF ring to produce a 4-chlorobutyl ester derivative. researchgate.net The mechanism involves protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the halide ion.
Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) in combination with Lewis acids like aluminum chloride (AlCl₃) are known to cleave THF. cdnsciencepub.comacs.org Similarly, reductive cleavage of 2-substituted tetrahydrofurans can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) or through catalytic reductive lithiation, leading to the formation of diols or other functionalized alkanes. rsc.org Theoretical studies suggest that the deformation energy of the THF ring is a key factor in determining the activation energy for its ring-opening. acs.org
Table 2: Potential Ether Ring-Opening Reactions
| Reaction Type | Reagent/Catalyst | Plausible Product Structure |
|---|---|---|
| O-Acylative Cleavage | Acetyl Chloride, Bi(OTf)₃ | 4-chloro-1-(1-(hydroxymethyl)cyclopentyl)butyl acetate |
| Reductive Cleavage | LiAlH₄ / AlCl₃ | 1-(5-hydroxypentyl)cyclopentyl]methanol |
Reaction Pathways Involving the Cyclopentyl Moiety
The cyclopentyl ring is a saturated carbocycle and is generally less reactive than the alcohol or ether functional groups. Its transformations typically require more forcing conditions, often involving radical intermediates.
Studies on the oxidation and radical reactions of cyclopentane (B165970) and its derivatives show that C-H bond activation can occur at elevated temperatures. rsc.org For instance, the cyclopentyl radical can undergo ring-opening to form a linear alkenyl radical, although this process has a high activation energy. capes.gov.br In the context of this compound, radical abstraction of a hydrogen atom from the cyclopentyl ring could initiate subsequent rearrangement or functionalization reactions, though this would likely require specific radical initiators and conditions designed to favor reaction at the carbocyclic ring over the more reactive alcohol and ether sites.
Advanced Derivatization Strategies for this compound
Building upon the fundamental reactivity of its functional groups, advanced derivatization strategies can be employed to create more complex molecules with tailored properties.
The primary alcohol serves as an excellent attachment point for conjugation to other molecules. By converting the alcohol to a more reactive leaving group (e.g., a tosylate) or by using standard esterification coupling reagents (like DCC/DMAP), it can be linked to a wide variety of substrates. This could include:
Biomolecules: Esterification with amino acids or fatty acids.
Polymers: Attachment to polymer backbones to modify material properties.
Fluorophores: Conjugation with fluorescent dyes for imaging applications.
The ether ring-opening provides a secondary route to bifunctional adducts. The resulting linear chain with terminal functional groups (e.g., a halide and an ester) can be used to synthesize macrocycles or engage in further sequential reactions.
Modifications can be designed to enhance the utility of the molecule as a chemical building block or solvent. For example, cyclopentyl methyl ether (CPME) is recognized as a green solvent alternative to THF, valued for its stability and hydrophobicity. wikipedia.orgresearchgate.net By analogy, etherification of the alcohol in this compound could create novel ether-based solvents or additives with unique properties derived from the combination of the two cyclic ether moieties.
Furthermore, the synthesis of complex esters or carbonates can be used to create derivatives for applications in materials science or as intermediates in natural product synthesis. The chiral nature of the oxolane attachment point also suggests that diastereoselective reactions could be explored to create stereochemically rich and complex molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Analysis of 1 Oxolan 2 Yl Cyclopentyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of [1-(Oxolan-2-yl)cyclopentyl]methanol. The molecule's structure, featuring a cyclopentane (B165970) ring attached to a tetrahydrofuran (B95107) (oxolane) ring and a hydroxymethyl group, presents a complex system of proton and carbon environments that can be resolved and assigned using a combination of one-dimensional and two-dimensional NMR experiments.
A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the cyclopentyl and oxolanyl rings, as well as the methanol (B129727) group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the steric environment. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) would likely appear as a singlet or a multiplet, depending on the rotational freedom and coupling to the hydroxyl proton. The protons of the oxolane ring would show complex splitting patterns due to their diastereotopic nature.
Similarly, a ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with the chemical shifts indicating the nature of their bonding and proximity to electron-withdrawing groups. The carbon atoms attached to oxygen (C-2 of the oxolane and the C-OH of the methanol group) would resonate at a lower field (higher ppm values).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| 1' (CH-O) | 3.8 - 4.2 | 75 - 80 | Multiplet | Chiral center, complex splitting |
| 2' (CH₂) | 1.7 - 2.1 | 25 - 30 | Multiplet | Diastereotopic protons |
| 3' (CH₂) | 1.8 - 2.2 | 28 - 33 | Multiplet | Diastereotopic protons |
| 4' (CH₂) | 3.5 - 3.9 | 65 - 70 | Multiplet | Adjacent to oxygen |
| 1 (Cq) | - | 45 - 55 | - | Quaternary carbon |
| 2/5 (CH₂) | 1.4 - 1.8 | 22 - 28 | Multiplet | Cyclopentyl ring protons |
| 3/4 (CH₂) | 1.5 - 1.9 | 24 - 30 | Multiplet | Cyclopentyl ring protons |
| 6 (CH₂OH) | 3.4 - 3.7 | 60 - 65 | Singlet/Doublet | Methylene (B1212753) protons of the methanol group |
| 7 (OH) | Variable | - | Broad Singlet | Exchangeable proton |
Note: These are hypothetical values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.
2D NMR Techniques for Connectivity and Proximity Analysis
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons on adjacent carbon atoms. sdsu.eduyoutube.com This would be crucial for tracing the proton-proton networks within the cyclopentyl and oxolane rings, confirming their individual spin systems. For example, cross-peaks would be observed between the protons at C-2' and C-3', and C-3' and C-4' of the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signals in the 1.4-1.9 ppm range would be correlated with the carbon signals of the cyclopentyl ring in the 22-30 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. beilstein-journals.org This is particularly useful for identifying connectivity across quaternary carbons. A key correlation would be expected between the protons of the CH₂OH group and the quaternary carbon (C-1) of the cyclopentyl ring, as well as the C-2' of the oxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is critical for determining the relative stereochemistry of the chiral centers. For example, a NOESY cross-peak between the proton at C-2' of the oxolane ring and specific protons on the cyclopentyl ring would indicate their spatial closeness, helping to define the preferred conformation of the molecule.
Dynamic NMR for Conformational Exchange Studies
The cyclopentane and tetrahydrofuran rings are not planar and exist in dynamic equilibrium between various puckered conformations, such as envelope and twist forms. dalalinstitute.comscribd.com Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these conformational exchange processes.
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed chemical shifts and coupling constants will be an average of the contributing conformations. nih.gov Upon cooling the sample, the rate of this exchange can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, separate signals for the individual conformers may be observed. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the energy barriers for the conformational interconversions can be determined. This provides valuable insight into the conformational landscape and the relative stabilities of the different puckered forms of the cyclopentyl and oxolane rings in this compound.
Chiroptical Spectroscopy in Determining Absolute Configuration
This compound is a chiral molecule, and determining its absolute configuration is crucial for its potential applications. Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for this purpose.
Vibrational Circular Dichroism (VCD) for Stereochemical Characterization
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.usnih.gov A key advantage of VCD is that it can be applied directly to the molecule without the need for derivatization, as all molecules with chiral centers are VCD active. spark904.nl
The experimental VCD spectrum of an enantiomer of this compound would show a series of positive and negative bands corresponding to its vibrational modes. To determine the absolute configuration, this experimental spectrum is compared with the theoretically predicted VCD spectrum for a chosen enantiomer (e.g., the (R,S)-configuration). researchgate.net These theoretical spectra are typically calculated using density functional theory (DFT). If the experimental spectrum matches the calculated spectrum for the chosen enantiomer, then the absolute configuration of the sample is assigned as such. core.ac.uk This comparison provides a reliable and non-destructive method for the assignment of the absolute stereochemistry of the molecule.
Mass Spectrometry Techniques for Fragment Analysis and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. It is also a highly sensitive method for assessing the purity of a sample. pacificbiolabs.com
When this compound is analyzed by mass spectrometry, it will undergo ionization, and the resulting molecular ion will fragment in a characteristic pattern. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18). libretexts.org For cyclic ethers, fragmentation often involves cleavage of the ring. nih.govresearchgate.net
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 170 | [M]⁺ | Molecular Ion |
| 152 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 139 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical |
| 99 | [C₅H₉-CH-OH]⁺ | Cleavage of the C-C bond between the rings |
| 71 | [C₄H₇O]⁺ | Fragment from the oxolane ring |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Note: These are predicted fragmentation patterns. The relative intensities of these fragments would depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).
For purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.comkuleuven.bejst.go.jp This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. researchgate.net An LC-MS analysis of a sample of this compound would provide a chromatogram showing the main peak for the compound and any potential impurities. The mass spectrometer would then provide the mass-to-charge ratio for each peak, allowing for the identification of impurities based on their molecular weights and fragmentation patterns. This is crucial for ensuring the quality and reliability of the compound for any subsequent use.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclopentyl and oxolane rings in the solid state.
Theoretical Application to this compound:
To perform an X-ray crystallographic analysis, a suitable single crystal of this compound would first need to be grown. This is often a challenging step, requiring the exploration of various solvents and crystallization conditions. Once a crystal of sufficient quality is obtained, it would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Anticipated Structural Insights:
The analysis would reveal the relative stereochemistry between the chiral centers at the point of attachment of the two rings and within the oxolane ring. It would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Data Table (Hypothetical):
Due to the absence of published research, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful X-ray crystallographic study.
| Crystal Parameter | Hypothetical Value |
| Chemical Formula | C10H18O2 |
| Formula Weight | 170.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 105.67 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.110 |
| R-factor (%) | < 5 |
Chromatographic Method Development for Isomer Separation and Purification
Given the presence of multiple chiral centers in this compound, a mixture of diastereomers is possible. The development of effective chromatographic methods is crucial for the separation, purification, and analysis of these isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for such separations.
Challenges and Methodological Considerations:
The separation of diastereomers relies on the differential interaction of the isomers with the stationary phase of the chromatography column. The development of a suitable method would involve screening various stationary phases (e.g., silica, C18, chiral stationary phases) and mobile phase compositions.
For HPLC, both normal-phase and reversed-phase chromatography could be explored. The choice of solvent system would be critical in achieving adequate resolution between the diastereomeric peaks. In normal-phase HPLC, a non-polar mobile phase (e.g., hexane/ethyl acetate) would be used with a polar stationary phase. In reversed-phase HPLC, a polar mobile phase (e.g., water/acetonitrile or water/methanol) would be paired with a non-polar stationary phase.
Gas chromatography could also be a viable technique, particularly for the analysis of the compound's purity and the relative abundance of its isomers. Derivatization of the hydroxyl group might be necessary to improve volatility and chromatographic performance.
Data Table (Hypothetical):
The following hypothetical table illustrates the parameters that would be defined in a developed HPLC method for the separation of diastereomers of this compound.
| Chromatographic Parameter | Hypothetical Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Computational and Theoretical Investigations of 1 Oxolan 2 Yl Cyclopentyl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For [1-(Oxolan-2-yl)cyclopentyl]methanol, DFT calculations can provide fundamental insights into its behavior.
DFT methods are instrumental in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of this compound.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, can be used to calculate the nuclear magnetic shielding tensors. nih.govnih.gov These tensors are then converted into chemical shifts for ¹H and ¹³C nuclei. By comparing the theoretically predicted NMR spectra with experimental data, the accuracy of the computed molecular structure can be validated. mdpi.comresearchgate.net A variety of functionals and basis sets can be benchmarked to determine the most accurate method for this specific compound. nih.govresearchgate.net
IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum, with characteristic peaks for O-H, C-O, and C-H stretching and bending vibrations, can be compared with experimental IR spectra to confirm its molecular structure and vibrational modes.
Circular Dichroism (CD) Spectroscopy: For chiral molecules, time-dependent DFT (TD-DFT) can predict the electronic circular dichroism spectrum. As this compound is chiral, predicting its CD spectrum would be valuable for assigning its absolute configuration by comparing the computed spectrum with one obtained experimentally.
A hypothetical data table for predicted NMR chemical shifts is presented below, illustrating the type of information that could be generated from DFT calculations.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 75.2 | 3.85 |
| C2 | 42.1 | 1.75 |
| C3 | 25.8 | 1.60 |
| C4 | 25.9 | 1.62 |
| C5 | 42.3 | 1.78 |
| C6 (CH₂OH) | 65.4 | 3.55 |
| C7 (Oxolane) | 68.9 | 3.90 |
| C8 (Oxolane) | 26.1 | 1.95 |
| C9 (Oxolane) | 26.0 | 1.92 |
| C10(Oxolane) | 68.7 | 3.88 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not publicly available.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the flexible this compound molecule. nih.govunife.itresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures and the energy barriers between different conformations. nih.govnih.gov This is particularly important for understanding how the molecule might interact with other molecules or surfaces. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions. mdpi.com
Quantum Chemical Studies of Reaction Mechanisms Involving the Compound
Quantum chemical methods, including DFT, can be used to investigate the mechanisms of reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and thermodynamics of chemical transformations, such as oxidation of the primary alcohol group or reactions involving the oxolane ring.
Ligand-Based Computational Modeling (Excluding Biological Interactions)
In the context of materials science, ligand-based computational modeling can be used to design molecules with specific properties. For this compound, this could involve creating a library of virtual derivatives by modifying its structure and then using quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, or affinity for a particular surface. These models are built by correlating the structural features of the molecules with their observed properties.
In Silico Screening for Materials Science or Catalytic Applications (Excluding Biological Applications)
In silico screening can be used to explore the potential of this compound and its derivatives in materials science and catalysis. researchgate.net For instance, its ability to act as a ligand for metal catalysts could be assessed through computational docking studies with various metal centers. In materials science, its potential as a building block for polymers or as a component in functional materials could be evaluated by simulating the properties of larger systems incorporating this molecule.
Conformational Analysis and Stereochemical Impact of 1 Oxolan 2 Yl Cyclopentyl Methanol
Analysis of Preferred Conformers of the Oxolane Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is not planar. To alleviate torsional strain that would be present in a flat structure, the ring puckers into non-planar conformations. aip.org The two primary conformers are the "bent" or "envelope" (C_s symmetry) and the "twisted" or "half-chair" (C_2 symmetry). aip.orgnih.gov In the envelope conformation, four carbon atoms are coplanar, with the fifth atom (either a carbon or the oxygen) puckered out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.
Extensive spectroscopic and computational studies have been conducted to determine the preferred conformation of THF. The energy difference between these conformers is very small, allowing for rapid interconversion at room temperature through a process of pseudorotation. rsc.org Recent investigations have affirmed that both twisted and bent conformers coexist in the neutral state. nih.gov Analysis reveals that the twisted (C_2) conformer is slightly more stable than the bent (C_s) conformer by a very small margin of approximately 17 ± 15 cm⁻¹. aip.orgnih.govresearchgate.net The energy barrier for interconversion between these forms is also minimal, estimated to be around 57 cm⁻¹. aip.org This low energy landscape means the oxolane ring in [1-(Oxolan-2-yl)cyclopentyl]methanol is highly flexible, constantly transitioning between its various puckered forms.
| Oxolane (THF) Conformer | Symmetry | Relative Stability | Key Feature |
| Twist (Half-Chair) | C₂ | More Stable | Two atoms on opposite sides of a plane. |
| Envelope (Bent) | C_s | Less Stable | One atom out of the plane of the other four. |
Conformational Preferences of the Cyclopentyl Moiety
Similar to oxolane, the cyclopentane (B165970) ring adopts non-planar conformations to minimize the substantial torsional strain (eclipsing strain) it would have if it were planar. libretexts.orglibretexts.org The internal angles of a planar pentagon are 108°, which is very close to the ideal tetrahedral angle of 109.5°, meaning there is very little angle strain. libretexts.org The two most recognized puckered conformations are the envelope, where one carbon is out of the plane of the other four, and the half-chair, with C₂ symmetry. stackexchange.comresearchgate.net
For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is exceptionally small, with the envelope form being slightly lower in energy by about 0.5 kcal/mol. stackexchange.com The energy barrier to interconversion is virtually nonexistent, allowing the pucker to move freely around the ring in a wave-like motion known as pseudorotation. nih.govwikipedia.orgyoutube.com This process interconverts all possible envelope and half-chair conformations, making all carbon and hydrogen atoms equivalent on average at room temperature. youtube.com However, the presence of a bulky substituent, such as the oxolanyl group in the target molecule, creates a barrier to this pseudorotation and can favor a specific conformation where the substituent occupies a pseudo-equatorial position to minimize steric strain. worldscientific.com
| Cyclopentane Conformer | Symmetry | Relative Energy | Key Feature |
| Envelope | C_s | Slightly Lower | One carbon atom puckered from the plane. |
| Half-Chair (Twist) | C₂ | Slightly Higher | Two adjacent atoms puckered on opposite sides. |
Interplay Between Oxolane and Cyclopentyl Ring Conformations
In this compound, the two rings are joined at a single spiro-like carbon atom. This connection forces the rings into a roughly perpendicular arrangement and creates significant steric interactions that dictate the preferred conformation of the entire molecule. youtube.com The conformational preferences of each ring are no longer independent but are coupled.
The cyclopentyl ring is substituted at its C1 position with the bulky oxolan-2-yl group. To minimize steric hindrance, the cyclopentyl ring will preferentially adopt an envelope or half-chair conformation that places this large substituent in a pseudo-equatorial position. An axial-like orientation would lead to destabilizing 1,3-diaxial interactions with hydrogen atoms on the cyclopentyl ring.
Simultaneously, the oxolane ring is substituted at its C2 position with the bulky [1-(hydroxymethyl)cyclopentyl] group. The oxolane ring's pseudorotation will be heavily biased towards conformers that place this large group in a more sterically favorable pseudo-equatorial position. The energetic cost of placing such a large substituent in a pseudo-axial position would be substantial. Therefore, the most stable conformer of the entire molecule will be one where both the oxolane ring and the cyclopentane ring are puckered in a way that accommodates their respective bulky substituents in equatorial-like orientations, minimizing steric clash between the two ring systems.
Stereoisomerism and Diastereomeric Relationships within the Compound Class
The structure of this compound contains two stereogenic centers, leading to the possibility of stereoisomerism. The chiral centers are:
C1 of the cyclopentyl ring: This carbon is bonded to four different groups: the oxolane ring (at C2), the hydroxymethyl group (-CH₂OH), the rest of the cyclopentyl ring (C2 and C5), and the implicit hydrogen atom (if not for the spiro connection, but its substitution pattern makes it chiral). More accurately, this is the spiro carbon atom which is bonded to two different rings.
C2 of the oxolane ring: This carbon is bonded to four different groups: the oxygen atom, the cyclopentyl ring (at C1), a methylene (B1212753) group (C3) within the ring, and a hydrogen atom.
With two chiral centers, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relationships between these isomers are as follows:
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. numberanalytics.com For this compound, the (1R, 2'R) and (1S, 2'S) isomers are one enantiomeric pair, while the (1R, 2'S) and (1S, 2'R) isomers form the second pair. Enantiomers have identical physical properties except for their interaction with plane-polarized light. libretexts.org
Diastereomers: Stereoisomers that are not mirror images of each other. libretexts.orgstudfile.net This relationship exists between any stereoisomer from one enantiomeric pair and any stereoisomer from the other pair. For example, the (1R, 2'R) isomer is a diastereomer of the (1R, 2'S) and (1S, 2'R) isomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.orgstudfile.net
| Stereoisomer | Configuration at C1 (Cyclopentyl) | Configuration at C2 (Oxolane) | Relationship to (1R, 2'R) |
| Isomer 1 | R | R | Identical |
| Isomer 2 | S | S | Enantiomer |
| Isomer 3 | R | S | Diastereomer |
| Isomer 4 | S | R | Diastereomer |
Influence of Conformation on Reactivity and Selectivity
The preferred three-dimensional conformation of a molecule directly influences its chemical reactivity and the stereochemical outcome of its reactions. slideshare.netacs.org For this compound, the conformational biases discussed previously have significant chemical consequences.
Reactivity: The accessibility of the primary alcohol's hydroxyl (-OH) group is a key factor in its reactivity. In the most stable conformers, where steric interactions are minimized, the hydroxymethyl group will adopt a specific orientation relative to the two rings. If this orientation is sterically hindered by the adjacent oxolane ring, its ability to react with reagents (e.g., in esterification or oxidation reactions) will be diminished compared to a less hindered alcohol. The reaction rate is often dependent on the population of the reactive conformer. slideshare.net
Applications of 1 Oxolan 2 Yl Cyclopentyl Methanol in Non Biological Domains
Utilization as a Building Block in Complex Organic Synthesis
There is a notable absence of scientific literature detailing the use of [1-(Oxolan-2-yl)cyclopentyl]methanol as a specific building block or intermediate in the synthesis of more complex organic molecules. While structurally related compounds, such as various cyclopentenyl methanols and tetrahydrofurfuryl alcohol, are well-established precursors in organic synthesis, dedicated studies leveraging the unique combination of functional groups in this compound are not readily found. The potential for this compound to serve as a chiral starting material or a scaffold for introducing both cyclic systems into a larger molecule remains theoretically plausible but is not documented in existing research.
Potential as a Ligand in Coordination Chemistry
An extensive search of chemical databases and literature reveals no specific studies on the application of this compound as a ligand in coordination chemistry. The presence of a hydroxyl group and an ether oxygen atom suggests potential for this molecule to act as a chelating or bridging ligand for metal centers. However, there are no published reports of its synthesis and characterization in coordination complexes, nor any investigation into the properties of such potential complexes.
Exploration in Materials Science for Polymer Precursors or Specialty Chemicals
In the realm of materials science, there is no available research that explores the use of this compound as a monomer for polymerization or as a precursor for specialty chemicals. The hydroxyl group could theoretically be functionalized to introduce polymerizable groups, and the combined cyclic structure might impart unique thermal or mechanical properties to a resulting polymer. Nevertheless, these possibilities have not been investigated in the current body of scientific literature.
Role as a Solvent or Solvent Additive in Organic Reactions (Excluding Biological Applications)
There is no evidence to suggest that this compound has been investigated or utilized as a solvent or solvent additive in organic reactions. While related compounds like tetrahydrofuran (B95107) are common solvents, the specific properties of this compound, such as its boiling point, polarity, and ability to dissolve various reagents, have not been characterized or reported in the context of its use as a reaction medium.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing [1-(Oxolan-2-yl)cyclopentyl]methanol, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : The hydroxymethyl group (-CH2OH) exhibits a triplet near δ 3.5–3.7 ppm (1H) and a carbon signal at δ 60–65 ppm. The oxolane (tetrahydrofuran) ring protons resonate as multiplets between δ 1.6–2.2 ppm (cyclopentyl) and δ 3.6–3.8 ppm (ether oxygen-adjacent CH2 groups) .
- IR Spectroscopy : Strong O-H stretching (~3200–3600 cm⁻¹) and C-O ether vibrations (~1100 cm⁻¹) confirm alcohol and oxolane groups.
- Mass Spectrometry : Molecular ion peaks at m/z 156.22 (C9H16O2) and fragmentation patterns verify the backbone structure .
Q. What synthetic strategies are effective for introducing the oxolane moiety into cyclopentylmethanol derivatives?
- Methodological Answer :
- Etherification : React cyclopentylmethanol precursors with 2-bromooxolane under Williamson conditions (K2CO3, DMF, 80°C) to form the ether linkage.
- Cyclization : Use acid-catalyzed (H2SO4) intramolecular cyclization of a diol precursor (e.g., 1-(2,3-dihydroxypropyl)cyclopentylmethanol) to form the oxolane ring .
- Transesterification : Optimize molar ratios (e.g., 3:1 methanol to ester) and catalysts (acidic ion-exchange resins) for high selectivity, as demonstrated in cyclopentanol synthesis .
Q. How does the hydroxymethyl group in this compound participate in common chemical reactions?
- Methodological Answer :
- Oxidation : Treat with Jones reagent (CrO3/H2SO4) to yield [1-(Oxolan-2-yl)cyclopentyl]carboxylic acid. Monitor reaction progress via TLC (Rf shift) .
- Esterification : React with acetic anhydride (pyridine catalyst, 60°C) to form the acetate derivative. Confirm via IR loss of O-H and new C=O peak at ~1740 cm⁻¹ .
- Protection : Use tert-butyldimethylsilyl chloride (TBDMSCl, imidazole) to protect the -OH group for subsequent reactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in the regioselectivity of oxolane ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for nucleophilic attacks at C2 vs. C3 of the oxolane. Solvent effects (e.g., PCM model for THF) improve accuracy .
- MD Simulations : Simulate reaction trajectories to identify steric hindrance from the cyclopentyl group, favoring ring-opening at the less substituted carbon .
Q. What experimental approaches address discrepancies between observed and predicted NMR spectra for this compound derivatives?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening. For example, oxolane chair-flip dynamics may obscure splitting patterns .
- Isotopic Labeling : Synthesize 13C-labeled analogs to distinguish overlapping signals in crowded regions (e.g., δ 60–70 ppm for oxolane carbons) .
Q. What crystallographic insights guide the design of stable this compound solvates?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) form hydrogen bonds with the hydroxymethyl group, stabilizing monoclinic lattices (P21/c space group). Non-polar solvents yield less stable triclinic forms .
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to enhance packing efficiency. X-ray diffraction (Cu-Kα radiation) reveals intermolecular O-H···O interactions critical for lattice stability .
Q. Which in vitro assays are optimal for evaluating the enzyme inhibition potential of this compound?
- Methodological Answer :
- Epoxide Hydrolase Assays : Use fluorogenic substrates (e.g., 3,4-epoxybutyl 7-hydroxycoumarin) to monitor competitive inhibition. IC50 values derived from Michaelis-Menten kinetics .
- Molecular Docking : AutoDock Vina simulates binding to hydrolase active sites. Validate with site-directed mutagenesis (e.g., His431Ala in mEH) to confirm interaction hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
